Gallamine
Overview
Description
Gallamine is a tertiary amine non-depolarising muscle relaxant whose structure comprises a core benzene molecule substituted at each of C-1, C-2 and C-3 by an N,N-diethyl-2-(ethylamino)ethoxy group. It has a role as a muscle relaxant, a cholinergic antagonist and a drug allergen.
A synthetic nondepolarizing blocking drug. The actions of gallamine triethiodide are similar to those of TUBOCURARINE, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output. It should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia. (From AMA Drug Evaluations Annual, 1992, p198)
Scientific Research Applications
Potentiation of Postsynaptic Potentials
Gallamine has been observed to potentiate postsynaptic potentials in motoneurons of frogs, with the amplitude of both afferent and descending PSPs increasing significantly. This effect includes the potentiation of early and late components of PSPs, and new components appear after gallamine application. However, responses to glutamate were less potentiated than PSPs in the same cell, and NMDA responses were not potentiated at all (Kalinina, Kurchavyi, & Veselkin, 2000).
Gallamine-Tacrine Hybrid and Cholinesterases
A study on the first gallamine-tacrine hybrid showed that these compounds are allosteric antagonists at muscarinic M2 acetylcholine receptors and inhibitors of acetylcholinesterase. The gallamine-tacrine hybrid compounds demonstrated potent allosteric potency and significantly augmented cholinesterase inhibition (Elsinghorst et al., 2007).
Microdialysis Assessment
Microdialysis techniques have been employed to investigate the pharmacokinetics and pharmacodynamics of gallamine. These studies showed that in vitro recovery of gallamine from the microdialysis probe was stable, reproducible, and independent of concentration (Sasongko, Williams, Ramzan, & McLachlan, 2000).
Allosteric Effect at the M2 Muscarinic Receptor
Research indicates that gallamine modifies agonist affinity without influencing efficacy at the M2 muscarinic receptor. This involves a deeper analysis of the allosteric ternary complex model, assessing allosterism in terms of gallamine's differential affinity for ground and active states of the receptor (Ehlert & Griffin, 2008).
Muscle Distribution and Neuromuscular Blocker
Studies on the muscle distribution of gallamine, a neuromuscular blocker, in rats revealed that gallamine rapidly distributed into muscle interstitial fluid. This suggests selective distribution into muscle interstitial fluid, providing insights into its pharmacokinetics and pharmacodynamics (Sasongko, Ramzan, Williams, & McLachlan, 2002).
properties
CAS RN |
153-76-4 |
---|---|
Product Name |
Gallamine |
Molecular Formula |
C24H45N3O3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3 |
InChI Key |
ICLWTJIMXVISSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Other CAS RN |
153-76-4 |
Related CAS |
65-29-2 (Parent) |
synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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